BMS-248360 vs. Mono-Selective Antagonists: Direct Binding Affinity Comparison in Human Receptors
BMS-248360 exhibits potent dual antagonism of human AT1 and ETA receptors, a property not shared by the mono-selective comparators irbesartan (AT1-selective) and BMS-193884 (ETA-selective). In a standardized radioligand displacement assay using human receptors, BMS-248360 demonstrated subnanomolar to low nanomolar Kis for both targets [1]. In contrast, irbesartan showed high affinity only for AT1 (Ki = 1.1 nM) with negligible affinity for ETA (Ki > 10,000 nM), while BMS-193884 was highly selective for ETA (Ki = 1.4 nM) with minimal AT1 activity (Ki > 10,000 nM) [1][2].
| Evidence Dimension | Receptor Binding Affinity (Ki) for Human AT1 and ETA Receptors |
|---|---|
| Target Compound Data | hAT1 Ki = 10 nM; hETA Ki = 1.9 nM |
| Comparator Or Baseline | Irbesartan (hAT1 Ki = 1.1 nM, hETA Ki > 10,000 nM); BMS-193884 (hAT1 Ki > 10,000 nM, hETA Ki = 1.4 nM) |
| Quantified Difference | BMS-248360 provides dual activity, whereas comparators are >9,000-fold selective for one receptor over the other. |
| Conditions | Radioligand displacement assay using recombinant human AT1 and ETA receptors expressed in CHO-K1 cells. |
Why This Matters
This data confirms that BMS-248360 is the only compound among the three capable of robust, simultaneous inhibition of both vasopressor systems, making it essential for studies requiring dual-pathway modulation.
- [1] Murugesan N, Tellew JE, Gu Z, et al. Discovery of N-isoxazolyl biphenylsulfonamides as potent dual angiotensin II and endothelin A receptor antagonists. J Med Chem. 2002 Aug 29;45(18):3829-35. View Source
- [2] Kowala MC, Murugesan N, Tellew JE, et al. Mechanism of protective actions of sparsentan in the kidney: lessons from studies in models of chronic kidney disease. Clin Sci (Lond). 2024;138(11):697-715. Table 1. View Source
